molecular formula C10H11ClN2O3 B8364343 4-(3-Chloro-5-nitrophenyl)morpholine

4-(3-Chloro-5-nitrophenyl)morpholine

Cat. No.: B8364343
M. Wt: 242.66 g/mol
InChI Key: BBEOFLYUMJKIGD-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-nitrophenyl)morpholine is a morpholine derivative featuring a 3-chloro-5-nitrophenyl substituent. Morpholine derivatives are widely studied due to their versatility in pharmaceutical and material science applications. The compound’s structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a disubstituted aromatic ring bearing electron-withdrawing groups (chloro and nitro). These groups influence reactivity, solubility, and intermolecular interactions.

The chloro and nitro groups confer distinct electronic effects: the nitro group enhances electrophilicity, while the chloro substituent contributes to steric bulk and lipophilicity. Such properties are critical in drug design, agrochemicals, or polymer precursors.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

4-(3-chloro-5-nitrophenyl)morpholine

InChI

InChI=1S/C10H11ClN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2

InChI Key

BBEOFLYUMJKIGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Coupling of Morpholine to Pre-substituted Phenyl Rings

A common strategy involves coupling morpholine to a phenyl ring pre-substituted with Cl and NO₂ groups. This approach leverages nucleophilic substitution or condensation reactions.

Method Overview

  • Substrate Preparation : Synthesize 3-chloro-5-nitrophenol or its derivatives.

  • Functionalization : Convert the hydroxyl group to a leaving group (e.g., tosylate or mesylate).

  • Morpholine Introduction : React the activated phenyl derivative with morpholine under basic conditions to form the morpholine ring.

Challenges and Considerations

  • Regioselectivity : Ensuring Cl and NO₂ groups occupy the 3 and 5 positions requires precise control over substitution patterns.

  • Electron-Withdrawing Effects : The NO₂ group deactivates the ring, complicating nucleophilic substitution.

Sequential Nitration and Chlorination

This method involves introducing substituents sequentially to a morpholine-substituted phenyl ring.

Stepwise Process

  • Chlorination : Introduce Cl at the desired position on a nitro-substituted phenylmorpholine derivative.

  • Nitration : Add NO₂ to the chlorinated intermediate.

Example Conditions

  • Nitration : Use nitric acid in sulfuric acid (e.g., nitric acid salt method from) to achieve high yields and safety.

  • Chlorination : Employ Cl₂ gas or chlorinating agents (e.g., Cl₂ in acetic acid) under controlled temperatures.

Directing Effects

  • Chlorine (Cl) : A meta-directing group; nitration occurs at positions adjacent to Cl.

  • Nitro (NO₂) : A meta-directing group; subsequent chlorination requires protection strategies.

Critical Reaction Parameters and Data

Nitration Reactions

Nitration is a pivotal step for introducing NO₂ groups. Below are optimized conditions from analogous syntheses:

Parameter Value Source
Substrate 4-(4-Chlorophenyl)morpholine
Oxidizing Agent Nitric acid (HNO₃)
Solvent Concentrated sulfuric acid (H₂SO₄)
Temperature 0–5°C (controlled addition)
Yield ~85% (improved safety)

Key Insight

The nitric acid salt method () minimizes over-nitration and enhances safety by ensuring a 1:1 molar ratio of substrate to nitric acid.

Chlorination Reactions

Chlorination typically employs Cl₂ gas or chlorinating agents.

Parameter Value Source
Substrate 4-(4-Nitrophenyl)morpholine
Chlorinating Agent Cl₂ gas in acetic acid
Temperature 40–60°C
Yield ~70%

Challenges

Chlorination of nitro-substituted rings requires careful temperature control to avoid side reactions.

Alternative Syntheses and Variations

Reaction Conditions Yield Source
Oxidation NaClO₂, NaH₂PO₄·2H₂O in CH₃CN/H₂O97.7%
Temperature 40°C

Application

While oxidation forms morpholinones, this method underscores the use of NaClO₂ for controlled oxidation in morpholine chemistry.

Reduction Steps

Reduction of nitro groups to amines is common in morpholine synthesis but is avoided here. However, methods like catalytic hydrogenation are relevant for related compounds:

Reaction Conditions Yield Source
Hydrogenation H₂ gas, Pd/C in ethanol70%
Temperature 80°C
Risk Mitigation Strategy Source
Over-nitration Use nitric acid salt for 1:1 stoichiometry
HCl Emission Avoid acid chlorides; use oxoammonium catalysts for oxidation

Industrial-Scale Adaptations

For large-scale production, phase-transfer catalysis (e.g., TEMPO) reduces waste and improves atom economy ():

Parameter Value Source
Catalyst TEMPO
Oxidizing Agent NaOCl (aq.)
Solvent Aprotic organic solvent

Chemical Reactions Analysis

4-(3-Chloro-5-nitrophenyl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Chloro-5-nitrophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-nitrophenyl)morpholine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific targets .

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

  • Structure : Thiomorpholine (sulfur replaces oxygen in the morpholine ring) linked to a 4-nitrophenyl group.
  • Synthesis: Prepared via reaction of 4-chloronitrobenzene with thiomorpholine in 1-butanol under basic conditions .
  • Key Differences :
    • Electronic Effects : The sulfur atom in thiomorpholine increases electron density and polarizability compared to oxygen, altering solubility and hydrogen-bonding capacity.
    • Applications : Acts as a precursor in combinatorial synthesis and transition metal-free N-arylation reactions .
  • Molecular Weight : ~238 g/mol (estimated from C10H12N2O2S).

4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

  • Structure : Morpholine linked to an oxazole ring bearing two chlorophenyl groups and a sulfonyl moiety.
  • Properties: Molecular Weight: 439.3 g/mol. XLogP3: 4.5 (indicating high lipophilicity).
  • Key Differences :
    • The sulfonyl and oxazole groups introduce rigidity and diverse binding modes, making it suitable for targeting enzymes or receptors with complex active sites.
    • Higher molecular weight and complexity (618 complexity index) compared to 4-(3-Chloro-5-nitrophenyl)morpholine .

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structure : Morpholine connected to a thiazole-imidazole scaffold with bromine substituents.
  • Synthesis Challenges : Structural misidentification (4,5-dibromo vs. 2,4-dibromo) led to NMR discrepancies, emphasizing the need for precise synthetic validation .
  • The thiazole-imidazole framework expands π-π stacking and metal-coordination capabilities, unlike the simpler aromatic system in this compound .

4-[2-(Chloromethyl)-4-nitrophenyl]-2-methylmorpholine

  • Structure : Morpholine with a methyl substituent and a chloromethyl-nitrophenyl group.
  • Properties :
    • Molecular Weight : 270.71 g/mol.
    • Reactivity : The chloromethyl group offers a site for further functionalization (e.g., nucleophilic substitution) .
  • Key Differences :
    • Methyl substitution on the morpholine ring may reduce conformational flexibility, affecting target binding.
    • Lower molecular weight and simpler structure compared to this compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Applications/Notes
This compound C10H11ClN2O3 ~242.66 (estimated) ~2.8* 3-Chloro-5-nitrophenyl Potential pharmaceutical precursor
4-(4-Nitrophenyl)thiomorpholine C10H12N2O2S ~238.29 N/A 4-Nitrophenyl, thiomorpholine Combinatorial synthesis
4-[2-(3-Chlorophenyl)-...]morpholine (Ref 5) C19H16Cl2N2O4S 439.3 4.5 Sulfonyl, oxazole, chlorophenyl High lipophilicity for membrane penetration
VPC-14449 C10H11Br2N5S 442.10 N/A Dibromoimidazole, thiazole DNA-binding studies
4-[2-(Chloromethyl)-...]morpholine C12H15ClN2O3 270.71 N/A Chloromethyl, 4-nitrophenyl Reactive intermediate

*Estimated using analogous compounds.

Key Findings

  • Electronic Effects : Nitro and chloro groups in this compound enhance electrophilicity, favoring interactions with electron-rich biological targets.
  • Structural Complexity : Compounds like 4-[2-(3-Chlorophenyl)-...]morpholine and VPC-14449 exhibit higher complexity, enabling diverse binding modes but requiring more rigorous synthesis validation .
  • Lipophilicity : Higher XLogP3 values (e.g., 4.5 in Ref 5) correlate with improved membrane permeability, a critical factor in drug design.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-Chloro-5-nitrophenyl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a nitro group on a chlorinated benzene ring with morpholine under basic conditions (e.g., using K₂CO₃ or NaH in polar aprotic solvents like DMF or THF). Temperature control (80–120°C) and stoichiometric ratios (1:1.2 molar ratio of morpholine to aryl halide) are critical for maximizing yields. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and morpholine ring integrity. For example, the nitro group deshields adjacent protons, appearing as distinct doublets in aromatic regions .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.05 for C₁₀H₁₀ClN₂O₃).
  • Elemental analysis : To validate empirical formula consistency (±0.3% tolerance for C, H, N) .

Q. What solvents and storage conditions are recommended for this compound?

The compound is stable in anhydrous DMSO or dichloromethane at –20°C under inert gas (N₂/Ar). Avoid aqueous or protic solvents to prevent hydrolysis of the nitro or chloro groups. Long-term storage in amber vials with desiccants (e.g., silica gel) is advised .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 provides atomic-level resolution. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factors (<5%) and residual electron density maps for disorder . Example: A related morpholine derivative (4-(2-Bromo-4-fluorobenzyl)morpholine) showed torsional angles of 15.2° between the morpholine ring and aryl group, influencing conformational stability .

Q. What advanced spectroscopic techniques can detect pressure-induced phase transitions in this compound?

High-pressure Raman/IR spectroscopy (0–5 GPa) reveals vibrational mode changes. For example:

  • Peak splitting : At ~1.7 GPa, C-H stretching modes (2980–3145 cm⁻¹) split due to altered intermolecular interactions.
  • Discontinuities in dω/dp : Observed at 0.7, 1.7, and 2.5 GPa, suggesting conformational phase transitions. Complementary dielectric spectroscopy or synchrotron XRD can validate these findings .

Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing meta-director, while the chloro substituent acts as a weaker ortho/para-director. Computational studies (DFT, e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrophilic substitution : Nitro groups deactivate the ring, favoring reactions at the chloro-substituted position.
  • Suzuki coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the chloro site (yields ~70–85%). Monitor regioselectivity via 19^19F NMR if trifluoromethyl analogs are synthesized .

Data Contradiction and Analysis

Q. How should discrepancies in reported biological activity data for morpholine derivatives be addressed?

  • Dose-response validation : Replicate assays (e.g., IC₅₀) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects.
  • Structural analogs : Compare with 4-(4-Bromo-3-fluorobenzyl)morpholine, which showed variable kinase inhibition (pIC₅₀ 6.2–7.8) due to halogen positioning .
  • Meta-analysis : Use databases like ChEMBL to contextualize activity within similar chemical space .

Methodological Best Practices

Q. What strategies mitigate byproduct formation during nitro-group functionalization?

  • Temperature control : Keep reactions below 120°C to avoid nitro reduction.
  • Catalyst selection : Use Pd/C or CuI for selective coupling without side-reactions.
  • Workup : Acid-base extraction (e.g., 1M HCl) removes unreacted morpholine .

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